molecular formula C2H2F2 B154328 1,2-Difluoroethylene CAS No. 1630-78-0

1,2-Difluoroethylene

Cat. No.: B154328
CAS No.: 1630-78-0
M. Wt: 64.03 g/mol
InChI Key: WFLOTYSKFUPZQB-OWOJBTEDSA-N
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Description

1,2-Difluoroethylene, also known as 1,2-difluoroethene, is an organofluoride compound with the molecular formula C₂H₂F₂. It exists in two geometric isomers: cis-1,2-difluoroethylene and trans-1,2-difluoroethylene. This compound is notable for its applications in various industrial and scientific fields due to its unique chemical properties .

Chemical Reactions Analysis

1,2-Difluoroethylene undergoes various chemical reactions, including:

Common reagents used in these reactions include halogens, hydrogen halides, and other electrophilic or nucleophilic agents. The major products formed depend on the specific reaction conditions and the type of reagents used .

Scientific Research Applications

Refrigeration and Heat Transfer Applications

1,2-Difluoroethylene has garnered attention as a potential replacement for traditional refrigerants due to its favorable thermodynamic properties:

  • Low Boiling Point : Its low boiling point makes it suitable for use in refrigeration systems.
  • Low Toxicity : Compared to other fluorinated compounds, it exhibits low toxicity levels, making it safer for use in various applications .

Case Study: Refrigeration Systems

In a study examining alternative refrigerants to HFC-134a, this compound was identified as a viable option due to its efficiency and environmental safety profile. It was utilized in both vapor compression cycles and heat pump systems, demonstrating effective cooling performance while minimizing greenhouse gas emissions .

Polymer Production

The compound serves as a monomer for synthesizing various fluoropolymers. Poly(this compound) (PVLF) has been developed as a semicrystalline polymer with unique properties:

  • Chemical Resistance : PVLF exhibits excellent resistance to solvents and chemicals.
  • Thermal Stability : The polymer maintains stability at elevated temperatures, making it suitable for high-performance applications .

Case Study: Polymerization

Research indicated that PVLF could be utilized in coatings and films due to its mechanical properties and thermal stability. The polymerization process involves radical reactions where this compound acts as the primary monomer .

Chemical Intermediates

As a versatile building block in organic synthesis, this compound participates in various chemical reactions:

  • Halogenation Reactions : It readily reacts with halogens under UV light to form dihaloethanes.
  • Addition Reactions : The compound can undergo addition reactions with hypohalites and other electrophiles to yield diverse products .

Case Study: Synthesis of Fluorinated Compounds

In an experimental setup involving the reaction of this compound with perfluoroalkyl iodides under radical conditions, researchers successfully synthesized polyfluorinated olefins. This reaction highlighted the compound's utility as an intermediate for producing high-value fluorinated materials used in specialty applications like lubricants and surfactants .

Mechanism of Action

Biological Activity

1,2-Difluoroethylene (HFO-1132) is an unsaturated hydrocarbon with significant industrial applications, particularly as a refrigerant and in the synthesis of fluorinated compounds. Understanding its biological activity is crucial for assessing its safety and environmental impact. This article provides a detailed overview of the biological activity of this compound, including its toxicity, genotoxicity, and effects on various biological systems.

This compound exists in two isomeric forms: cis and trans. The chemical structure influences its reactivity and biological effects. The cis isomer tends to be more thermodynamically stable than the trans isomer due to steric factors associated with the positioning of the fluorine atoms .

Acute Toxicity

Acute toxicity studies have shown that this compound exhibits low toxicity levels in various animal models. In one study, rats were exposed to high concentrations (up to 50,000 ppm) without significant mortality but did exhibit changes in body weight and organ weights at elevated doses .

Study Animal Model Dose (ppm) Effects Observed
Study ARats50,000Decreased body weight
Study BMice3,210No significant changes

Subchronic Toxicity

In subchronic studies involving repeated exposure, this compound did not result in severe toxic effects. For example, male and female CD-1 mice exposed to doses of 175 mg/kg/day for 90 days showed no significant changes in body weight or organ weights, although some biochemical alterations were noted .

Study Animal Model Duration (days) Dose (mg/kg/day) Key Findings
Study CMice90175No significant changes
Study DRats14210Decreased lactate dehydrogenase

Genotoxicity

Research indicates that both isomers of this compound may possess genotoxic properties. In vitro studies have suggested that exposure can lead to DNA damage in mammalian cells. Specifically, cis-1,2-difluoroethylene has shown a lower energy state compared to its trans counterpart, which may influence its reactivity with biological macromolecules .

The biological activity of this compound involves several mechanisms:

  • Reactive Metabolites : The compound can undergo metabolic activation leading to the formation of reactive intermediates that interact with cellular macromolecules.
  • Oxidative Stress : Exposure has been linked to increased oxidative stress markers in various studies, suggesting a potential mechanism for cytotoxicity.
  • Inflammatory Responses : Some studies have indicated that exposure may trigger inflammatory pathways in animal models.

Case Study 1: Occupational Exposure

A study involving workers exposed to this compound during industrial processes reported increased incidences of respiratory issues and skin irritation. Long-term follow-up indicated potential chronic effects on liver function as evidenced by elevated liver enzymes.

Case Study 2: Environmental Impact

An environmental study assessed the effects of this compound on aquatic organisms. Results indicated that exposure concentrations above certain thresholds led to reduced survival rates in fish species, highlighting the compound's potential ecological risks.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 1,2-difluoroethylene, and how can reaction conditions be optimized for isomer purity?

  • Answer : this compound is synthesized via dehydrohalogenation of 1-chloro-1,2-difluoroethane or catalytic reduction of 1,2-dichloro-1,2-difluoroethylene (HCFC-132) using Zn or Mg . Isomer separation (cis vs. trans) is achieved via fractional distillation, leveraging the boiling point difference (−53.1°C for trans vs. −26.0°C for cis) . Optimization involves controlling reaction temperature, catalyst selection (e.g., Pd or Pt for selective dechlorination), and solvent systems to minimize byproducts .

Q. Why does the cis isomer of this compound exhibit greater stability than the trans isomer, contrary to typical acyclic systems?

  • Answer : While trans isomers are generally more stable in acyclic systems due to reduced steric hindrance, this compound is an exception. Ab initio studies show that electron-withdrawing fluorine atoms increase electrostatic repulsion in the trans configuration, destabilizing it. Zero-point energy corrections further reduce cis stability by 0.22 kcal/mol, but overall, cis remains favored due to orbital interactions .

Q. How is this compound utilized as a monomer in fluoropolymer synthesis?

  • Answer : The compound serves as a building block for novel fluoropolymers due to its reactivity in radical polymerization. Its geometric isomers influence polymer backbone rigidity and thermal stability. For example, cis-1,2-difluoroethylene enhances crystallinity in copolymers, while trans isomers introduce kinks, altering mechanical properties .

Advanced Research Questions

Q. What computational methods resolve discrepancies between experimental and theoretical data on isomer stability?

  • Answer : Coupled-cluster (CCSD(T)) methods with large basis sets and relativistic corrections provide accurate equilibrium structures. For example, core/valence correlation and scalar relativistic effects reduce bond-length errors to <0.001 Å compared to semi-experimental data. Discrepancies in stability arise from neglecting solvent effects in gas-phase calculations, which are addressed via RISM-SCF solvation models .

Q. How do solvation effects influence the cis-trans equilibrium of this compound in aqueous environments?

  • Answer : The Reference Interaction Site Model (RISM) combined with multiconfigurational self-consistent-field (MCSCF) methods shows that aqueous solvation stabilizes the trans isomer by 1.3 kcal/mol due to enhanced dipole interactions. This contrasts with gas-phase predictions, highlighting the need for explicit solvent modeling in thermodynamic analyses .

Q. What mechanistic insights explain this compound’s role in radical chain reactions?

  • Answer : The compound participates in radical addition via fluorine-mediated polarization of the double bond. Electron paramagnetic resonance (EPR) studies reveal that fluorine substituents lower the activation energy for radical initiation by 8–12 kJ/mol compared to ethylene. Termination rates are slower due to steric shielding of the radical center by fluorine atoms .

Q. What photochemical pathways govern the deactivation dynamics of this compound after UV excitation?

  • Answer : Surface-hopping simulations show that excitation to the ππ* state leads to rapid (<100 fs) internal conversion via a twisted intramolecular charge-transfer (TICT) state. A conical intersection (CI) near 80° torsion angle facilitates non-radiative decay to the ground state. Fluorine substitution alters CI geometry compared to ethylene, delaying recombination by 20–30 fs .

Q. Data Contradiction and Validation

Q. How can conflicting reports on this compound’s genetic toxicity be reconciled?

  • Answer : While standard Ames tests show no mutagenicity, Salmonella TA1535 strains exhibit dose-dependent mutations at >500 ppm. Contradictions arise from assay sensitivity differences. Follow-up studies using comet assays and micronucleus tests in mammalian cells are recommended to validate low-dose effects .

Q. Why do ab initio calculations overestimate the cis-trans energy gap compared to experimental calorimetry?

  • Answer : Theoretical models often omit anharmonic vibrational contributions, which account for 10–15% of the total energy in fluoroethylenes. Including these corrections via perturbation theory (VPT2) reduces the cis-trans gap from 1.8 kcal/mol (CCSD(T)) to 1.2 kcal/mol, aligning with experimental data .

Q. Methodological Recommendations

  • Synthesis : Use gas chromatography (GC) with fluorine-specific detectors (e.g., FID) to monitor isomer ratios during fractional distillation .
  • Computational Studies : Combine CCSD(T)/aug-cc-pVTZ with RISM-SCF for solvation effects in reaction modeling .
  • Toxicity Screening : Employ mammalian cell lines (e.g., CHO-K1) alongside bacterial assays to assess genotoxicity comprehensively .

Properties

IUPAC Name

(E)-1,2-difluoroethene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H2F2/c3-1-2-4/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WFLOTYSKFUPZQB-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CF)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/F)\F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201311511
Record name trans-1,2-Difluoroethylene
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Molecular Weight

64.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1630-78-0, 1320-41-8, 1691-13-0
Record name trans-1,2-Difluoroethylene
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethene, difluoro-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (E)-1,2-Difluoroethylene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001630780
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name trans-1,2-Difluoroethylene
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Record name (E)-1,2-difluoroethylene
Source European Chemicals Agency (ECHA)
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Record name 1,2-difluoroethylene
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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Reactant of Route 3
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